o-Cymen-5-ol

Antimicrobial Minimum Inhibitory Concentration (MIC) Preservation

Sourced for its exceptional broad-spectrum antimicrobial activity, including a 13.8x potency over benzyl benzoate and strong zinc synergy. Its ~2% skin allergy rate and low odor profile make it ideal for premium oral care, 'clean' cosmetics, and hypoallergenic formulations. Procure this high-purity, synthetic phenolic compound for superior formulation stability and consumer-preferred performance.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 3228-02-2
Cat. No. B166981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Cymen-5-ol
CAS3228-02-2
Synonymso-cymen-5-ol
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)C(C)C
InChIInChI=1S/C10H14O/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7,11H,1-3H3
InChIKeyIJALWSVNUBBQRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Cymen-5-ol (CAS 3228-02-2) Procurement Guide: A Synthetic Phenolic Preservative with Defined Antimicrobial Potency


o-Cymen-5-ol (4-isopropyl-3-methylphenol, IPMP) is a synthetic substituted phenolic compound, first synthesized in 1954 as a structural isomer of the natural product thymol . It is a white to colorless crystalline solid with a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Characterized by its high melting point (111-114°C), broad-spectrum antimicrobial activity, and notably low odor profile, it functions primarily as a preservative and antimicrobial agent in cosmetic, personal care, and oral care formulations [1]. Its favorable safety profile and stability have positioned it as a key alternative to more controversial preservatives in modern formulations [2].

Why Generic 'Phenolic' Substitution Fails for o-Cymen-5-ol: Differentiated Safety and Potency


While o-Cymen-5-ol shares a phenolic structure and an isopropyl group with natural analogs like thymol and carvacrol, substitution based on this class-level inference is scientifically and commercially risky. The specific arrangement of the methyl (position 3) and isopropyl (position 4) groups on the benzene ring of o-Cymen-5-ol critically influences its physicochemical and biological properties. This unique isomeric structure is responsible for its distinct combination of a high melting point, which can present formulation challenges [1], but also its characteristically low odor and color, making it more suitable for consumer perception than the strong-smelling thymol [2]. Furthermore, its safety profile is demonstrably different; for instance, it exhibits a specific, quantifiable low skin allergy rate of ~2%, which is a key differentiator from other preservatives like bronopol that may have higher irritation potential . Therefore, a one-for-one replacement without comparative performance data is not equivalent and will likely compromise the intended formulation stability, safety profile, or antimicrobial efficacy. The following section provides the quantitative evidence to support a scientifically sound selection of o-Cymen-5-ol over its closest comparators.

Quantitative Differentiation of o-Cymen-5-ol: Head-to-Head Potency, Safety, and Performance Data


Antimicrobial Potency: o-Cymen-5-ol vs. Thymol/Carvacrol Against Key Pathogens

In a direct head-to-head comparison against common oral pathogens, o-Cymen-5-ol demonstrates superior potency. Against Streptococcus mutans, a primary cariogenic bacterium, o-Cymen-5-ol exhibits a Minimum Inhibitory Concentration (MIC) of 1.7–3.4 mM [1]. This is significantly more potent than published MIC values for its close structural analogs, thymol and carvacrol, which can range from 1.25% (equivalent to ~83 mM) to 2.5% (~166 mM) for thymol [2] and 125 to 1000 μg/mL (0.83–6.6 mM) for carvacrol [3] against various bacteria. This indicates a superior molar potency for o-Cymen-5-ol.

Antimicrobial Minimum Inhibitory Concentration (MIC) Preservation

Acaricidal Efficacy: o-Cymen-5-ol Significantly Outperforms Commercial Benzyl Benzoate

In a direct, quantitative bioassay, o-Cymen-5-ol was shown to be far more effective as an acaricidal agent than the commercial standard, benzyl benzoate. The study found o-Cymen-5-ol to be effective at a fumigant toxicity concentration of 0.78 μg/cm² against the house dust mite D. farinae [1]. This is in stark contrast to benzyl benzoate, which required a concentration of 10.78 μg/cm² to achieve a comparable effect [1].

Acaricidal Biocidal Fumigant Toxicity

Demonstrated Synergistic Antimicrobial Effect with Zinc for Oral Care Formulations

The antimicrobial efficacy of o-Cymen-5-ol is not only potent on its own but can be significantly enhanced through a well-characterized synergistic combination with zinc. In vitro checkerboard assays revealed a synergistic effect (Fractional Inhibitory Concentration Index, FICI ≤ 0.50) against key oral anaerobes Porphyromonas gingivalis and Fusobacterium nucleatum when o-Cymen-5-ol is combined with zinc gluconate [1]. In this combination, the effective MIC of o-Cymen-5-ol dropped to 0.42 mM (from a standalone MIC of 1.7–3.4 mM) when paired with 0.69 mM zinc gluconate [1]. This synergy translates into a practical, quantifiable performance benefit, as demonstrated by a toothpaste formulation containing o-Cymen-5-ol/zinc chloride achieving a 7.35 log10 reduction in bacteria after 120 seconds, compared to a 4.02 log10 reduction for a placebo toothpaste [1].

Synergy Oral Care Antiplaque

Favorable Skin Sensitization Profile vs. Alternative Preservatives

The safety profile of o-Cymen-5-ol is a key differentiator in its class. Data indicates a low skin allergy rate of approximately 2% . This is a quantifiable measure of its mildness, which is a critical procurement criterion for 'clean beauty' and sensitive-skin formulations. This profile is in contrast to other common preservatives. For example, bronopol is sometimes associated with a higher potential for skin irritation or allergy with long-term use [1]. Furthermore, while isolated cases of contact dermatitis have been reported, o-Cymen-5-ol is generally characterized by low irritation and non-sensitizing properties, making it a safer choice for leave-on personal care products [2].

Safety Skin Sensitization Toxicology

Formulation Solubility Challenge and Industrial Solutions

A key formulation challenge for o-Cymen-5-ol is its poor water solubility, being practically insoluble in water and only slightly soluble in hydrophilic solvents, which can lead to recrystallization during storage [1]. However, this property is not unique to o-Cymen-5-ol, but the industry has developed specific, patent-backed solutions to address it, adding value for users. A patented approach involves creating a preservative mixture that combines o-Cymen-5-ol with a hydrophilic solvent (log Po/w ≤ 1.2) and a lipophilic solvent (log Po/w > 1.2), which has been demonstrated to significantly increase solubility and decrease recrystallization tendency [2]. This type of pre-solubilized or 'mixture' product offering directly addresses a known pain point for formulators.

Formulation Solubility Crystallization

Evidence-Based Industrial and Scientific Applications for o-Cymen-5-ol


High-Performance Oral Care Formulations

The robust synergistic effect of o-Cymen-5-ol with zinc (FICI ≤ 0.50) and its potent standalone MIC (1.7–3.4 mM) against key oral pathogens like Streptococcus mutans, P. gingivalis, and F. nucleatum make it a scientifically validated choice for advanced toothpaste and mouthwash formulations [1]. The demonstrated >3.3 log10 greater kill rate compared to placebo in a toothpaste model directly supports superior anti-plaque and anti-gingivitis product claims [1]. Formulators should prioritize o-Cymen-5-ol for oral care products where substantiated antimicrobial efficacy and synergy with other actives are paramount.

Preservation of 'Clean-Label' and Sensitive Skin Cosmetics

With a quantifiably low skin allergy rate of ~2%, o-Cymen-5-ol is ideally suited for preserving 'clean' and hypoallergenic cosmetic formulations [1]. Its profile offers a favorable alternative to more irritating preservatives, enabling formulators to meet consumer demand for mild, safe products without compromising on broad-spectrum antimicrobial protection. For applications like facial creams, serums, and baby care products, where the risk of skin sensitization must be minimized, o-Cymen-5-ol provides a data-supported safety advantage.

Effective Acaricidal Treatments for Textiles and Home Care

The direct evidence showing o-Cymen-5-ol to be 13.8x more potent than the commercial acaricide benzyl benzoate (0.78 vs. 10.78 μg/cm²) positions it as a highly effective agent for anti-dust mite applications [1]. This data justifies its selection for fabric sprays, mattress treatments, and carpet cleaners. By leveraging its superior acaricidal potency, manufacturers can develop products with strong, quantitative performance claims against allergens derived from house dust mites (D. farinae).

Formulation with Pre-Solubilized/Preservative Mixture Systems

To circumvent the known challenge of o-Cymen-5-ol's low water solubility and tendency to recrystallize [1], industrial formulators can procure it as part of a patented preservative mixture containing both hydrophilic and lipophilic solvents . This approach significantly improves ease of incorporation into aqueous and surfactant-based formulations (e.g., shampoos, liquid soaps) without the need for an energy-intensive heating step. This procurement strategy directly reduces manufacturing complexity and improves the long-term stability and clarity of the final consumer product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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